2-(4-ethylpiperazin-1-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Substitution with Piperazine: The ethylpiperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine displaces a leaving group on the pyrimidine ring.
Attachment of the Oxolane Group: The oxolane group is attached through an alkylation reaction, where the oxolane derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine and oxolane groups can participate in substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, often under basic conditions.
Oxidation: Potassium permanganate, often in an aqueous medium.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of pyrimidine derivatives with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways involving pyrimidine derivatives.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(1-Piperazinyl)-4,6-dichloropyrimidine: Exhibits antimicrobial activity.
5-(1-(4-Chlorophenyl)-2-phenylethyl)-2,4,6-trichloropyrimidine: Active against bacterial flora.
Uniqueness
2-(4-Ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine is unique due to its combination of a nitro group, an ethylpiperazine moiety, and an oxolane group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C15H25N7O3 |
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Molecular Weight |
351.40 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H25N7O3/c1-2-20-5-7-21(8-6-20)15-18-13(16)12(22(23)24)14(19-15)17-10-11-4-3-9-25-11/h11H,2-10H2,1H3,(H3,16,17,18,19) |
InChI Key |
UNKDPSPIXUZAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N |
Origin of Product |
United States |
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